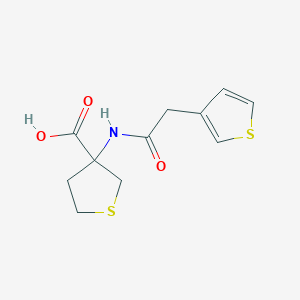

3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid

説明

This compound’s molecular formula is C₁₁H₉NO₃S₂ (molar mass: 267.32 g/mol), with a thiophene ring linked via an acetamido bridge to a thiophene-2-carboxylic acid core.

特性

分子式 |

C11H13NO3S2 |

|---|---|

分子量 |

271.4 g/mol |

IUPAC名 |

3-[(2-thiophen-3-ylacetyl)amino]thiolane-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO3S2/c13-9(5-8-1-3-16-6-8)12-11(10(14)15)2-4-17-7-11/h1,3,6H,2,4-5,7H2,(H,12,13)(H,14,15) |

InChIキー |

QKWPBRHDOSIFJY-UHFFFAOYSA-N |

正規SMILES |

C1CSCC1(C(=O)O)NC(=O)CC2=CSC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method includes the use of thiophene-3-acetic acid, which is reacted with tetrahydrothiophene-3-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

科学的研究の応用

3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid and analogous compounds from the evidence:

Key Comparative Insights

Core Structure Differences: The target compound contains a tetrahydrothiophene ring (saturated sulfur heterocycle), distinguishing it from the unsaturated thiophene rings in 3-[2-(thiophen-3-yl)acetamido]thiophene-2-carboxylic acid (). Ceftazidime () features a β-lactam cephalosporin core, conferring antibiotic activity via penicillin-binding protein inhibition, absent in the target compound.

Functional Group Variations :

- The tetrazole-containing analog () includes a nitrogen-rich heterocycle (tetrazole), enhancing hydrogen-bonding capacity compared to the thiophene-based substituents in the target compound. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

- The pyridinium group in ceftazidime improves water solubility and bacterial cell wall penetration, a feature absent in the sulfur-only systems of the target compound .

Therapeutic Implications: While ceftazidime is a clinically validated antibiotic, the target compound’s biological activity remains speculative.

However, sulfur oxidation susceptibility could limit shelf-life compared to more stable β-lactams like ceftazidime .

Research Findings and Data Gaps

- Physicochemical Data : The target compound’s solubility and logP values are unlisted in the evidence, unlike ceftazidime, which has well-documented pharmacokinetic profiles .

- Biological Activity: No direct studies on the target compound’s efficacy or toxicity were found. Analogous thiophene-acetamido derivatives () are often explored as enzyme inhibitors (e.g., COX-2, kinases), but extrapolation is speculative.

- Impurity Profiles : highlights structurally related impurities in β-lactam synthesis, emphasizing the need for rigorous analytical methods (e.g., HPLC) to differentiate the target compound from contaminants .

生物活性

3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound belonging to the thiophene derivatives class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrothiophene ring, an acetamido group, and a thiophene moiety, which contribute to its unique properties. The synthesis typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. Common methods include:

- Condensation Reaction : Using thiophene-3-acetic acid reacted with tetrahydrothiophene-3-carboxylic acid.

- Purification Techniques : Recrystallization or chromatography for obtaining high-purity products.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .

Anticancer Properties

The anticancer potential of this compound has also been explored. A study highlighted the efficacy of related thiophene compounds in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds targeting the RhoA/ROCK pathway showed promising results in inhibiting migration and invasion of breast cancer cells (MDA-MB-231) while promoting apoptosis .

The biological activity of 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate pathways involved in cell proliferation and survival, particularly in cancerous cells. The exact molecular targets remain under investigation, but preliminary data suggest involvement in signaling pathways critical for cancer progression .

Study 1: Antimicrobial Evaluation

A recent study synthesized several thiophene derivatives and evaluated their antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| 3-(2-(Thiophen-3-yl)acetamido)tetrahydrothiophene-3-carboxylic acid | 8 | 16 |

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines, including prostate (PC-3) and breast cancer cells (MDA-MB-231). The findings revealed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 15 |

| MDA-MB-231 | 10 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。